Introduction: The Significance of Stereochemistry in the Morpholine Scaffold
Introduction: The Significance of Stereochemistry in the Morpholine Scaffold
An In-Depth Technical Guide to (3S,5S)-3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable properties, including metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding, make it a valuable component in drug design. However, the introduction of stereocenters into the morpholine ring, as seen in (3S,5S)-3,5-Dimethylmorpholine, elevates its utility from a simple heterocyclic linker to a precise three-dimensional pharmacophore. The specific spatial arrangement of the two methyl groups in the (3S,5S) configuration can dictate the molecule's binding affinity and selectivity for biological targets, underscoring the critical role of stereoisomerism in modern drug development.[1]
This guide provides a comprehensive technical overview of (3S,5S)-3,5-Dimethylmorpholine, focusing on its chemical identity, synthesis, applications, and safe handling. The CAS Number for this specific stereoisomer is 154634-96-5 .[2][3][4] It is crucial to distinguish it from other stereoisomers, such as the cis-(3R,5S) form (CAS: 154596-17-5)[5][6] and the racemic mixture (CAS: 123-57-9)[7], as the biological activity and toxicological profiles of different stereoisomers can vary significantly.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of (3S,5S)-3,5-Dimethylmorpholine is essential for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 154634-96-5 | [2][3][4][8] |
| Molecular Formula | C₆H₁₃NO | [7][9][10] |
| Molecular Weight | 115.17 g/mol | [7][10] |
| Purity | Typically ≥98% | [2] |
| SMILES | C[C@H]1COCN1 | [4] |
| InChI Key | MDKHWJFKHDRFFZ-PHDIDXHHSA-N | [10] |
| Appearance | Liquid (for the generic form) | |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4] |
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure morpholines is a key challenge that directly impacts their use in chiral drug synthesis. The primary goal is to control the stereochemistry at the C3 and C5 positions. Modern synthetic methods often rely on chiral pool starting materials or asymmetric catalytic reactions.[1][11]
One effective strategy involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols.[12] This approach leverages a readily available chiral precursor to establish one stereocenter, and the cyclization reaction geometry controls the formation of the second.
Logical Workflow for Synthesis
The synthesis can be envisioned as a multi-step process starting from a chiral precursor, such as an L-amino acid, to ensure the desired stereochemistry.
Caption: General workflow for the asymmetric synthesis of (3S,5S)-3,5-Dimethylmorpholine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for chiral morpholine synthesis.[11][12]
Objective: To synthesize (3S,5S)-3,5-Dimethylmorpholine via bromocyclization of a chiral N-allyl amino alcohol.
Step 1: Synthesis of (S)-N-allyl-2-aminopropan-1-ol
-
To a solution of (S)-2-aminopropan-1-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add allyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-allyl amino alcohol.
-
Causality: The use of a chiral starting material, (S)-2-aminopropan-1-ol, directly installs the first stereocenter (S configuration at the future C5 position).
-
Step 2: Bromocyclization
-
Dissolve the synthesized (S)-N-allyl-2-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.[12]
-
Slowly add a solution of bromine (1.0 eq) in DCM dropwise over 5-10 minutes. The reaction should lose its color upon completion.[12]
-
Quench the reaction immediately by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[12]
-
Causality: The low temperature is critical to control the reaction kinetics and minimize side reactions. The electrophilic bromine attacks the alkene, and the intramolecular nucleophilic attack by the hydroxyl group forms the morpholine ring. The stereochemistry of the second center is directed by the existing stereocenter to favor the cis addition, leading to the (3S,5S) product.
-
Step 3: Purification and Isolation
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product, a brominated morpholine derivative, is then subjected to reductive dehalogenation (e.g., using H₂ over Pd/C or a hydride source) to yield the final (3S,5S)-3,5-Dimethylmorpholine.
-
Purify the final compound by distillation or column chromatography.
-
Characterize the final product using NMR, Mass Spectrometry, and a polarimeter to confirm its identity and enantiomeric purity.
Applications in Drug Discovery and Development
(3S,5S)-3,5-Dimethylmorpholine serves as a valuable chiral building block for the synthesis of complex pharmaceutical agents.[8] The morpholine moiety often improves the pharmacokinetic profile of a drug candidate, while the defined stereocenters are crucial for target engagement.
-
Scaffold for Biologically Active Molecules: The rigid, chair-like conformation of the morpholine ring, decorated with specific stereochemical information from the methyl groups, allows it to present substituents in a well-defined orientation for optimal interaction with enzyme active sites or protein receptors.
-
Use as a Chiral Linker: It can be used to connect two molecular fragments, with its inherent chirality influencing the overall shape and biological activity of the final molecule.[7]
-
Kinase Inhibitors: The substituted morpholine motif is frequently found in kinase inhibitors, where it can form key hydrogen bonds with the hinge region of the kinase domain. The methyl groups can provide beneficial steric interactions or occupy hydrophobic pockets to enhance potency and selectivity.[13]
Caption: Role of (3S,5S)-3,5-Dimethylmorpholine as a central scaffold in drug design.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the (3S,5S) isomer is not widely available, data for the generic 3,5-Dimethylmorpholine (CAS 123-57-9) provides essential guidance.[14] Researchers must handle this compound with appropriate caution in a laboratory setting.
Hazard Identification: [14]
-
Physical Hazards: Flammable liquid and vapor (H226).
-
Health Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).
Protocol for Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[15]
-
A lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[16] Store locked up.
-
First Aid Measures: [15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, consult a physician.[15]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]
Conclusion
(3S,5S)-3,5-Dimethylmorpholine is more than just a heterocyclic compound; it is a precision tool for the modern medicinal chemist. Its defined stereochemistry allows for the rational design of potent and selective drug candidates. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount for unlocking its full potential in the research and development of novel therapeutics. The continued development of efficient asymmetric syntheses for such chiral building blocks will remain a critical enabler of innovation in the pharmaceutical industry.
References
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Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
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Safety Data Sheet - Angene Chemical. [Link]
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3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem. [Link]
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One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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3,5-dimethylmorpholine (C6H13NO) - PubChemLite. [Link]
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Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Semantic Scholar. [Link]
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(3R,5R)-3,5-dimethylmorpholine | C6H13NO | CID 641499 - PubChem. [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. [Link]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
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Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PubMed Central. [Link]
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